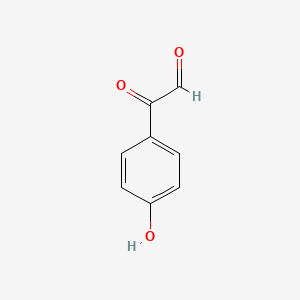
(p-Hydroxyphenyl)glyoxal
Cat. No. B1673408
Key on ui cas rn:
24645-80-5
M. Wt: 150.13 g/mol
InChI Key: MTMONFVFAYLRSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04762921
Procedure details


4-Hydroxyacetophenone (15 g., 0.11 mol) was dissolved in 70 ml. dioxane and 8.3 ml. H2O. SeO2 (12.2 g., 0.11 mol) was added and the mixture heated at 80° for 18 hours, then filtered over diatomaceous earth. The filtrate was stripped, taken up in 150 ml. H2O, heated on a steam bath, decolorized with activated carbon, cooled to refrigerator temperature, and hydrate of title product recovered by filtration, 5.72 g. Anhydrous title product was obtained by Kugelrohr distillation; 1H-nmr 5.97 (s, 1H), 6.97 (d, 2H, J=6 Hz), 8.22 (d, 2H, J=6 Hz), 9.68 (s, 1H).


[Compound]
Name
SeO2
Quantity
12.2 g
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:5]=[CH:6][C:7]([OH:10])=[CH:8][CH:9]=1)=[O:3].[O:11]1CCOCC1>O>[OH:10][C:7]1[CH:8]=[CH:9][C:4]([C:2]([CH:1]=[O:11])=[O:3])=[CH:5][CH:6]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C=1C=CC(=CC1)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCOCC1
|
Step Three
[Compound]
|
Name
|
SeO2
|
|
Quantity
|
12.2 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture heated at 80° for 18 hours
|
|
Duration
|
18 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered over diatomaceous earth
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
H2O, heated on a steam bath
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to refrigerator temperature, and hydrate of title product
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
recovered by filtration, 5.72 g
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC=C(C=C1)C(=O)C=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

